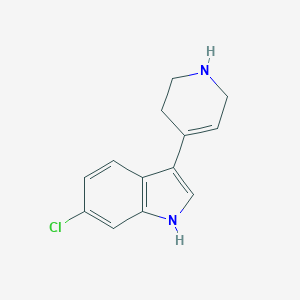

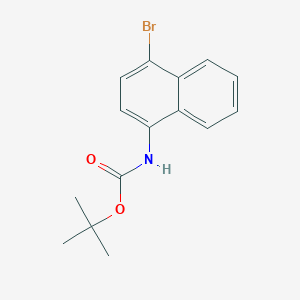

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

Synthesis Analysis

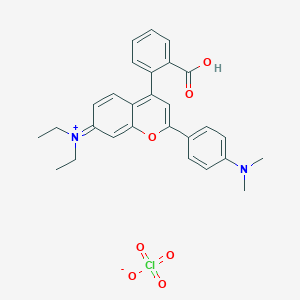

The synthesis of related compounds, such as 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, has been explored in the context of their activity as 5-HT6 receptor agonists. These compounds are synthesized and evaluated for their activity, with notable examples demonstrating significant potency and specificity in their interactions with the 5-HT6 receptor, indicating the importance of specific substituents and structural features for their biological activity (Mattsson et al., 2005).

Molecular Structure Analysis

A detailed examination of molecular structure through methods such as NMR, IR, MS, and X-ray diffraction reveals the compound's intricate details. For instance, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into structural determinants through a series of substitution reactions, showing the impact of crystal structure data on understanding molecular interactions (Yao et al., 2023).

Chemical Reactions and Properties

The compound and its derivatives participate in a range of chemical reactions, highlighting the significance of their indole core and substituents in determining their chemical behavior. These reactions are pivotal in synthesizing various pharmacologically relevant structures and exploring their interactions with biological targets, underscoring the compound's versatility and potential for modification to achieve desired biological effects (Cole et al., 2005).

Scientific Research Applications

Molecular Docking and Antimicrobial Activities

A study on substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which include structures related to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, explored their synthesis, molecular docking studies, and antimicrobial activities. One compound exhibited significant CDOCKER energy, suggesting strong binding affinity in molecular docking simulations. Additionally, the derivatives showed promising antimicrobial activity against tested microorganisms (V. Ramya, S. Vembu, G. Ariharasivakumar, & M. Gopalakrishnan, 2017).

Neuropsychopharmacology

In neuropsychopharmacology, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives have been investigated for their effects on serotonin receptors, which play a crucial role in modulating various behaviors and physiological processes. One study analyzed the effects of similar compounds on inducing penile erections in rats, highlighting the role of 5-HT2C receptors in mediating these effects. The research provides insights into the complex pharmacological profiles of these compounds and their potential therapeutic applications (M. Millan, J. Péglion, G. Lavielle, & S. Perrin-Monneyron, 1997).

Anticancer Research

Another significant area of research involves the evaluation of indole derivatives, including those structurally related to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, as potential anticancer agents. Studies have focused on their ability to inhibit specific cellular processes critical for cancer progression, such as vacuolar H+-ATPase activity, which is involved in tumor metastasis. By targeting this enzyme, indole derivatives can modulate the metastatic behavior of cancer cells, offering a novel approach to cancer therapy (R. Supino, G. Petrangolini, G. Pratesi, et al., 2008).

properties

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)